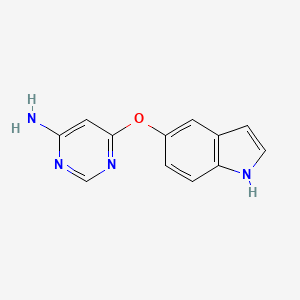

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

Übersicht

Beschreibung

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has shown promising results in the development of anticancer agents. Studies indicate that derivatives of indole, including 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole, exhibit potent antiproliferative activity against various cancer cell lines.

Case Study: Structure-Activity Relationship Studies

A study highlighted the synthesis of pyrimido[5,4-b]indoles, which demonstrated significant activity as Toll-like receptor 4 (TLR4) agonists. Modifications at specific positions on the indole scaffold were correlated with enhanced activity against cancer cell lines, suggesting that similar modifications might improve the efficacy of this compound derivatives in targeting aggressive cancers such as pancreatic and triple-negative breast cancers .

| Cancer Type | Cell Lines Tested | IC50 Values (nM) |

|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-468 | 80 |

| Colon Cancer | HCT116 | 130 |

| Lung Cancer | A549 | 200 |

| Melanoma | A375 | 130 |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly protein kinases. The compound's structure allows it to interact with key targets involved in cancer progression.

Case Study: Kinase Inhibition

Research has shown that certain derivatives can inhibit multiple protein kinases such as VEGF-R (vascular endothelial growth factor receptor), which is crucial in tumor angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .

| Enzyme Target | Inhibition Activity |

|---|---|

| VEGF-R1 | High |

| VEGF-R2 | Moderate |

| c-Kit | Moderate |

Other Pharmacological Activities

Beyond anticancer applications, this compound exhibits a range of biological activities that may be beneficial in treating other conditions.

Neuroprotective Effects

Recent studies have indicated that indole derivatives can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in neurodegenerative diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary data suggest that certain derivatives possess significant antibacterial properties, making them candidates for further development in treating infections .

Eigenschaften

Molekularformel |

C12H10N4O |

|---|---|

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

6-(1H-indol-5-yloxy)pyrimidin-4-amine |

InChI |

InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16) |

InChI-Schlüssel |

QMGVGFYCWZNEEQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.